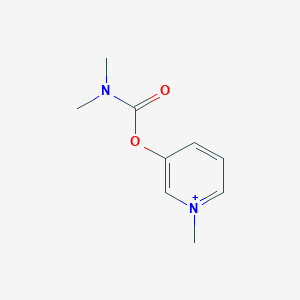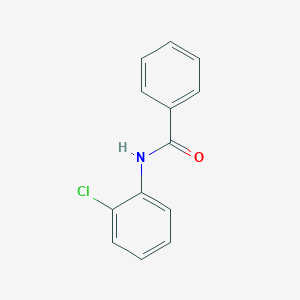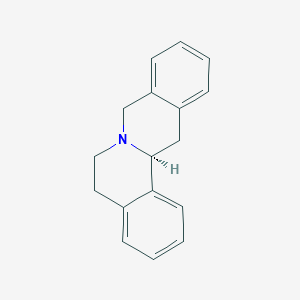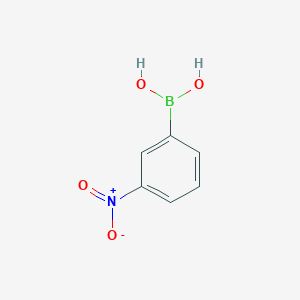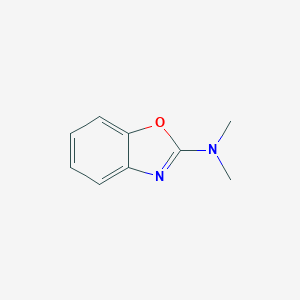
Benzoxazole, 2-(dimethylamino)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzoxazole, 2-(dimethylamino)- is a chemical compound that has been extensively studied for its potential applications in various scientific fields. This compound belongs to the class of benzoxazoles, which are known for their unique physical and chemical properties.
Mécanisme D'action
The mechanism of action of Benzoxazole, 2-(dimethylamino)- is not fully understood. However, it is believed to work by inhibiting the growth of bacteria and fungi by disrupting their cell membranes. Additionally, its fluorescent properties are thought to be due to its ability to bind to specific biomolecules, leading to changes in its fluorescence intensity.
Effets Biochimiques Et Physiologiques
Benzoxazole, 2-(dimethylamino)- has been shown to have significant biochemical and physiological effects. It has been found to inhibit the growth of various bacterial and fungal strains, including Staphylococcus aureus and Candida albicans. Additionally, its fluorescent properties have been utilized for the detection of various biomolecules in biological samples, including DNA and proteins.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using Benzoxazole, 2-(dimethylamino)- in lab experiments is its unique physical and chemical properties, which make it a versatile compound for various applications. However, one of the limitations of using this compound is its potential toxicity, which may limit its use in certain experiments.
Orientations Futures
There are several future directions for the research and development of Benzoxazole, 2-(dimethylamino)-. One potential direction is the development of new antibiotics and antifungal agents based on the structure of this compound. Additionally, its fluorescent properties may be further utilized for the detection of various biomolecules in biological samples. Finally, the potential toxicity of this compound may be further investigated to determine its suitability for various applications.
Conclusion:
Benzoxazole, 2-(dimethylamino)- is a promising compound with significant potential for various scientific applications. Its unique physical and chemical properties, as well as its antibacterial and antifungal properties, make it a promising candidate for the development of new antibiotics and antifungal agents. Additionally, its fluorescent properties have been utilized for the detection of various biomolecules in biological samples. However, further research is needed to fully understand the mechanism of action of this compound and its potential toxicity.
Méthodes De Synthèse
Benzoxazole, 2-(dimethylamino)- can be synthesized using various methods. One of the most commonly used methods involves the reaction of 2-aminophenol with N,N-dimethylformamide dimethyl acetal. The reaction is carried out under reflux conditions in the presence of a catalyst such as p-toluenesulfonic acid. The resulting product is then purified using column chromatography to obtain pure Benzoxazole, 2-(dimethylamino)-.
Applications De Recherche Scientifique
Benzoxazole, 2-(dimethylamino)- has been extensively studied for its potential applications in various scientific fields. It has been found to have significant antibacterial and antifungal properties, making it a promising candidate for the development of new antibiotics and antifungal agents. Additionally, Benzoxazole, 2-(dimethylamino)- has been shown to have potential as a fluorescent probe for the detection of various biomolecules, including DNA and proteins.
Propriétés
Numéro CAS |
13858-89-4 |
|---|---|
Nom du produit |
Benzoxazole, 2-(dimethylamino)- |
Formule moléculaire |
C9H10N2O |
Poids moléculaire |
162.19 g/mol |
Nom IUPAC |
N,N-dimethyl-1,3-benzoxazol-2-amine |
InChI |
InChI=1S/C9H10N2O/c1-11(2)9-10-7-5-3-4-6-8(7)12-9/h3-6H,1-2H3 |
Clé InChI |
VYLUUNJZSOFGRJ-UHFFFAOYSA-N |
SMILES |
CN(C)C1=NC2=CC=CC=C2O1 |
SMILES canonique |
CN(C)C1=NC2=CC=CC=C2O1 |
Autres numéros CAS |
13858-89-4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



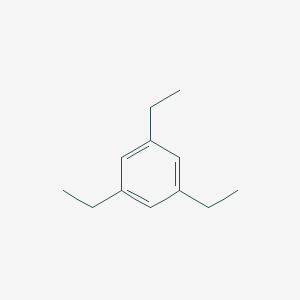
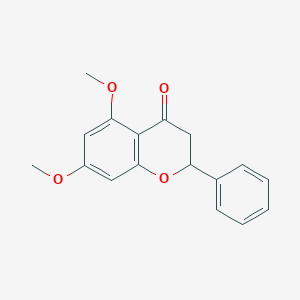
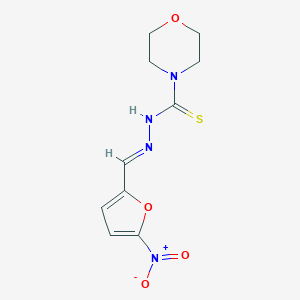
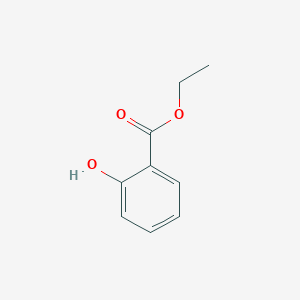

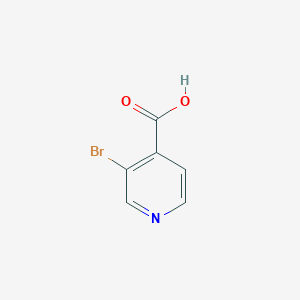
![2-Methyl-1-[4-(trifluoromethyl)phenyl]propan-2-amine hydrochloride](/img/structure/B86060.png)
